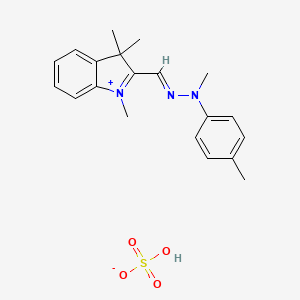

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulphate

Description

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulphate (CAS: 83949-97-7) is a cationic indolium derivative characterized by a hydrazono-methyl linker and a hydrogen sulphate counterion. Its structure comprises a 1,3,3-trimethylindolium core substituted with a methyl(p-tolyl)hydrazone group at the 2-position . This compound is synthesized via alkylation and condensation reactions, often involving intermediates like 2,3,3-trimethyl-3H-indole and p-tolylhydrazine derivatives . It is primarily utilized in dye chemistry and organic electronics due to its strong absorption in the visible spectrum and ionic conductivity .

Properties

CAS No. |

83949-69-3 |

|---|---|

Molecular Formula |

C20H24N3.HO4S C20H25N3O4S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;hydrogen sulfate |

InChI |

InChI=1S/C20H24N3.H2O4S/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5(2,3)4/h6-14H,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

HXYLRXMPYFJOGA-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OS(=O)(=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The preparation of Ethyl 2-cyano-4,4-diethoxybutyrate is relatively straightforward. A common synthetic route involves the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. This reaction yields Ethyl 2-cyano-4,4-diethoxybutyrate as the primary product . Industrial production methods typically follow similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Ethyl 2-cyano-4,4-diethoxybutyrate can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 2-cyano-4,4-diethoxybutyrate is extensively used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: It is used in the development of biologically active compounds, including antibacterial agents and pesticides.

Medicine: This compound is utilized in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.

Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate biochemical pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium Methyl Sulphate (CAS: 83949-75-1)

- Structural Difference : Replaces the hydrogen sulphate counterion with methyl sulphate and substitutes the p-tolyl group with phenyl.

- Properties: Exhibits higher solubility in non-polar solvents compared to the hydrogen sulphate analogue due to the methyl sulphate group .

- Applications : Marketed as "Astrazon Yellow 5GL," a basic dye for textiles and paper .

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium Chloride (CAS: 268-750-3)

- Structural Difference : Chloride replaces hydrogen sulphate as the counterion.

- Properties : Enhanced thermal stability (>250°C) but reduced solubility in aqueous media compared to the sulphate derivatives .

- Applications : Used in specialized dyes requiring high-temperature processing .

Analogues with Modified Hydrazone Substituents

1,3,3-Trimethyl-2-((methyl(4-(phenylazo)phenyl)hydrazono)methyl)-3H-indolium Hydrogen Sulphate (CAS: 83949-97-7)

- Structural Difference : Incorporates a phenylazo group on the hydrazone moiety.

- Properties: Extended π-conjugation results in a redshifted absorption maximum (λmax ~580 nm) compared to the non-azo analogue (λmax ~520 nm) .

- Applications : Functions as a near-infrared sensitizer in photovoltaics and optical sensors .

1,3,3-Trimethyl-2-[2-methyl-2-(2-naphthyl)hydrazonomethyl]-3H-indolium Methanesulphonate

- Structural Difference : Substitutes p-tolyl with 2-naphthyl and uses methanesulphonate as the counterion.

- Properties : Increased hydrophobicity and fluorescence quantum yield (Φ = 0.45) due to the naphthyl group .

- Applications : Employed in fluorescence-based bioimaging and pH-sensitive probes .

Functional Analogues in Organic Electronics

Cy5-Cl (1,3,3-Trimethyl-2-[5-(1,3,3-trimethylindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium Chloride)

- Structural Difference : Replaces the hydrazone group with a pentamethine cyanine chain.

- Properties : Exhibits broader absorption (λmax ~650 nm) and higher molar extinction coefficients (ε > 250,000 M<sup>−1</sup>cm<sup>−1</sup>) .

- Applications : Dominates in DNA labeling and fluorescence microscopy due to superior photostability .

Research Findings and Contradictions

- Synthesis Efficiency : The hydrogen sulphate derivative (CAS: 83949-97-7) is synthesized in lower yields (~68%) compared to its methyl sulphate analogue (~85%) due to challenges in sulphate ion incorporation .

- Contradiction in Applications : While classifies methyl sulphate derivatives as textile dyes, highlights their use in organic light-emitting diodes (OLEDs), suggesting context-dependent utility .

Biological Activity

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulfate is a complex organic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine.

Chemical Structure and Properties

The molecular formula of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulfate is , with a molecular weight of approximately 403.5 g/mol. The compound features an indolium core, which is characterized by a nitrogen-containing heterocyclic structure, and incorporates a hydrazono group that contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulfate may possess anticancer properties . It has been shown to induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The hydrazono moiety is thought to play a crucial role in forming reactive intermediates that can interact with cellular macromolecules, leading to cell death.

Interaction with Biomolecules

The compound has been observed to interact with various biomolecules, including DNA and proteins. These interactions may affect the function of these macromolecules, contributing to its biological activity. For instance, binding studies have indicated that it can stabilize certain DNA structures, potentially influencing gene expression.

Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of the compound in human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The biological activity of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulfate can be attributed to several mechanisms:

- Reactive Intermediate Formation : The hydrazono group can form reactive intermediates that interact with cellular components.

- DNA Interaction : The compound's ability to bind DNA may lead to alterations in gene expression.

- Membrane Disruption : Its cationic nature allows it to disrupt bacterial membranes effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.